
Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate
Overview
Description
Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate is a pyridine derivative characterized by its electron-withdrawing cyano group at position 3 and a cyclopropyl substituent at position 4. This compound belongs to the class of diethyl pyridinedicarboxylates, which are known for their structural versatility in medicinal chemistry and materials science.
Preparation Methods
General Synthetic Strategy
The synthesis of diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate generally involves:
- Formation of the pyridine ring via cyclization reactions involving ketoesters and aldehydes or amine derivatives.
- Introduction of cyano and cyclopropyl substituents through appropriately substituted starting materials or via functional group transformations.
- Esterification or direct use of diethyl ester intermediates to install the diethyl dicarboxylate groups.
Specific Preparation Routes
Cyclization via α-Halo-β-Ketoester and α,β-Unsaturated Aldehyde or Ketone
One established method for preparing substituted pyridine dicarboxylates involves the reaction of an α-halo-β-ketoester with an α,β-unsaturated aldehyde or ketone in the presence of an ammonium salt. This reaction forms the pyridine ring with dicarboxylate substituents and allows for further functionalization.
- The α-halo-β-ketoester provides the ketoester moiety necessary for ring formation.
- The α,β-unsaturated aldehyde or ketone introduces the substituents at specific positions on the pyridine ring.
- Ammonium salts act as nitrogen sources facilitating ring closure.
This method is adaptable to introduce cyano and cyclopropyl groups by selecting halo-ketoesters and unsaturated carbonyl compounds bearing these substituents or their precursors.
Reaction of 2-Aminomaleic Acid Diester with 2-Ethacrolein
Another synthetic approach involves the condensation of 2-aminomaleic acid diester with 2-ethacrolein:
- 2-Aminomaleic acid diester provides the amino and ester functionalities.
- 2-Ethacrolein, an α,β-unsaturated aldehyde, participates in Michael addition and subsequent cyclization to form the pyridine ring.
- This method allows for the introduction of substituents at the 5 and 6 positions of the pyridine ring.
Adjustments in the substituents on the starting materials can lead to the formation of the cyano and cyclopropyl groups at the desired positions.
Reaction of Dialkyl N-Hydroxyaspartate with Ketones
A preferred synthesis method, as illustrated in patent EP0564083A1, involves:
- Reacting dialkyl N-hydroxyaspartate with ketones such as 2-ethacrolein.
- The reaction is typically conducted in an organic solvent like benzene under nitrogen atmosphere.
- Acid catalysts such as trifluoroacetic acid promote cyclization.
- The reaction is carried out at elevated temperatures (e.g., 72–75°C) for extended periods (e.g., 16 hours).
- The crude product is obtained by concentration under reduced pressure.
This route provides a high conversion rate (up to 91%) and moderate yield (~41%) for related pyridine dicarboxylate esters, suggesting its applicability for synthesizing this compound with suitable modifications.
Summary Table of Preparation Methods
Method | Key Reactants | Conditions | Advantages | Limitations |
---|---|---|---|---|
α-Halo-β-Ketoester + α,β-Unsaturated Aldehyde/Ketone | α-Halo-β-ketoester, α,β-unsaturated aldehyde or ketone, ammonium salt | Mild heating, solvent medium | Direct ring formation, versatile | Requires halo-ketoester precursors |
2-Aminomaleic Acid Diester + 2-Ethacrolein | 2-Aminomaleic acid diester, 2-ethacrolein | Room temp to mild heating, solvent | High selectivity for pyridine ring | Limited to specific substituents |
Dialkyl N-Hydroxyaspartate + Ketone (e.g., 2-ethacrolein) | Dialkyl N-hydroxyaspartate, ketone, acid catalyst | 72–75°C, 16 hours, inert atmosphere | High conversion, scalable | Moderate isolated yield |
Research Findings and Notes
- The reaction of dialkyl N-hydroxyaspartate with 2-ethacrolein in benzene under trifluoroacetic acid catalysis is a well-documented method yielding pyridine dicarboxylate esters with high conversion rates (91%) but moderate isolated yields (41%).
- The presence of cyano and cyclopropyl groups requires careful selection of starting materials or post-synthetic modifications to introduce these functionalities without compromising the pyridine ring integrity.
- Purification challenges necessitate optimization of reaction conditions and workup procedures to maximize product purity and yield.
- Hydrolysis and re-esterification steps may be necessary for obtaining the final diethyl ester form with desired substituents.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
The applications of diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate are not explicitly detailed within the provided search results; however, based on the search results, we can infer potential applications and contexts in which similar compounds are used.
General Information
Diethyl-3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate is a chemical compound with the formula and a molecular weight of 288.31 g/mol . It has a melting point between 117 and 119°C . The compound is marked as restricted and can only be purchased by approved shipping accounts .
Potential Applications
While the specific applications for this compound are not detailed in the provided search results, pyridine derivatives, in general, have a wide range of applications in biological sciences . Some potential applications can be inferred:
- Herbicides: Certain 2,6-substituted-3,5-pyridinedicarboxylic acid derivatives are noted to have activity as herbicides .
- Anti-inflammatory Agents: 2,6-Pyridinedicarboxylic acid esters are important intermediates in the preparation of compounds with anti-inflammatory action .
- Catalysis: 3-cyanopyridine can be used to accelerate rhenium-catalyzed epoxidation of olefinic substrates .
Methods of Preparation
The search results provide information on the preparation of related pyridine compounds, which may be relevant to the synthesis of this compound:
- From Halopyridines: 2,6-Pyridinedicarboxylic acid esters can be prepared by reacting halogenated pyridines with carbon monoxide and an alcohol in the presence of a base and a catalyst .
- Reaction with appropriate alcohol: The symmetrical diester compound can also be provided by the reaction of a compound of Formula VI with the appropriate alcohol at reflux conditions for a period of time such as from 15-20 hours .
- Reaction of appropriate carbonyl chloride: The appropriate ester is prepared from the corresponding carbonyl chloride by admixture with the appropriate alcohol to provide the desired ester .
Mechanism of Action
The mechanism of action of Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate involves its role as a proton donor and its ability to inhibit the citric acid cycle in bacteria. This inhibition prevents energy metabolism in multidrug-resistant Gram-negative bacteria, making it effective against these pathogens . The molecular targets and pathways involved include enzymes in the citric acid cycle and other metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following section compares Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate with structurally related pyridinedicarboxylates, emphasizing substituent effects, synthesis pathways, and biological activities.
Diethyl 4-Phenyl-2,6-Dimethyl-3,5-Pyridinedicarboxylate ()
- Substituents : 4-Phenyl, 2,6-dimethyl.
- Crystal Structure: Monoclinic (space group P2₁/c), with a planar pyridine ring (mean deviation: 0.010 Å). Diethyl ester groups occupy opposite sides of the ring.
- Biological Activity: Acts as a multidrug-resistant (MDR) reversal agent, inhibiting Staphylococcus aureus MsrA and NorA efflux pumps.
- Key Interactions : Weak intermolecular C–H···N hydrogen bonds (C8–N’ distance: 3.370 Å) stabilize crystal packing .
Diethyl 1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxylate ()
- Substituents : 2,6-dimethyl; 1,4-dihydropyridine core.
- Reactivity : Oxidized to aromatic pyridines using activated carbon (50 wt%) under oxygen, achieving 84% yield in acetic acid at 120°C .
- Applications : Intermediate in Hantzsch dihydropyridine syntheses, e.g., for deazaflavin derivatives ().
Ethyl-Methyl Pyridinedicarboxylate Derivatives ()
- Example: 3-Ethyl 5-methyl [2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylate].
Data Table: Structural and Functional Comparison
Research Findings and Implications
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups: The cyano group in the target compound may enhance binding to enzymatic targets compared to methyl or phenyl groups, as seen in ’s MDR inhibition .
- Steric Effects : The cyclopropyl group’s rigidity could reduce metabolic degradation compared to flexible alkyl chains in dihydropyridines ().
Crystallographic Insights
- Planar pyridine rings (e.g., ’s compound) facilitate π-π stacking in crystal lattices, whereas non-planar substituents (e.g., cyclopropyl) may disrupt packing, affecting solubility .
Biological Activity
Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate (DECCPD) is a nitrogen-containing heterocyclic compound with significant biological potential. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.
- Molecular Formula : C₁₅H₁₆N₂O₄
- Molecular Weight : 288.31 g/mol
- CAS Number : 1221792-74-0
- Melting Point : 117–119 °C
DECCPD has been identified as a proton donor and is utilized in studies to understand the activation of chloride ions by hydrogen chloride. Its unique structure allows it to inhibit the citric acid cycle in bacteria, leading to energy metabolism disruption, particularly in multidrug-resistant Gram-negative bacteria. This mechanism suggests its potential as a lead compound for developing antibiotics.
Antimicrobial Properties
Research indicates that DECCPD enhances the efficacy of carbapenems and other antibiotics against various bacterial strains. Its ability to potentiate these antibiotics makes it a candidate for treating infections caused by resistant bacteria .
Potential Applications
- Infectious Diseases : DECCPD's ability to inhibit bacterial energy metabolism positions it as a promising candidate for drug development targeting infectious diseases.
- Pharmaceutical Testing : The compound is used in pharmaceutical research to evaluate its interaction with other drugs and its overall biological activity.
Comparative Analysis with Related Compounds
A comparison of DECCPD with structurally similar compounds reveals its distinctive features and potential advantages:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | Similar dicarboxylate structure | Different methyl substitutions |
Ethyl 3-cyano-6-methylpyridine-2-carboxylate | Contains a methyl group instead of cyclopropyl | Potentially different biological activity |
Diethyl 4-(1-(2-nitrophenyl)-1H-triazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate | Incorporates a triazole moiety | Enhanced interactions due to triazole presence |
The cyclopropyl moiety in DECCPD may influence its reactivity and biological activity compared to these similar compounds.
Study on Antimicrobial Activity
In a recent study, DECCPD was tested against various strains of multidrug-resistant bacteria. The results demonstrated that DECCPD significantly reduced bacterial growth when combined with standard antibiotics, highlighting its potential as an adjuvant therapy .
Synthesis and Structural Analysis
The synthesis of DECCPD can be achieved through various methods, including multicomponent reactions. The crystal structure analysis shows that the compound adopts a conformation favorable for interaction with biological targets .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and analytical techniques for preparing and characterizing Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate?
Methodological Answer: Synthesis typically involves multi-step reactions, including cyclopropane ring formation and cyano group introduction via nucleophilic substitution. Key steps include:
- Cyclopropanation : Use transition-metal catalysts (e.g., Cu or Rh) to generate the cyclopropyl moiety.
- Esterification : Diethyl ester groups are introduced via acid-catalyzed reactions with ethanol.
- Cyano Functionalization : Knoevenagel condensation or nitrile addition under basic conditions.
Analytical Techniques :
- X-ray Diffraction (XRD) : For crystal structure determination, including bond angles and packing interactions (e.g., weak C–H···N hydrogen bonds observed in related compounds) .
- NMR Spectroscopy : Confirm regiochemistry and purity (e.g., H NMR for cyclopropyl proton splitting patterns).
- HPLC : Assess purity (>98% as per industry standards for analogs) .
Q. How does the crystal structure of related diethyl pyridinedicarboxylate derivatives inform stability and reactivity predictions for this compound?
Methodological Answer: Crystallographic data from analogs (e.g., diethyl 4-phenyl-2,6-dimethyl-3,5-pyridinedicarboxylate) reveal:
- Planar Pyridine Rings : Deviations ≤0.010 Å from the least-squares plane enhance π-π stacking potential .
- Intermolecular Interactions : Weak hydrogen bonds (C–H···N, d = 3.37 Å) stabilize crystal packing, suggesting similar non-covalent interactions in the target compound .
- Steric Effects : Bulky substituents (e.g., cyclopropyl) may distort the pyridine ring, affecting solubility and reactivity.
Predictive Tools :
- Density Functional Theory (DFT) to model electronic effects of the cyano group.
- Molecular docking to assess steric hindrance in enzyme binding .
Advanced Research Questions
Q. How can structural modifications to the pyridinedicarboxylate core enhance its inhibitory activity against multidrug-resistant enzymes?
Methodological Answer: Evidence from analogs (e.g., multidrug-resistant Staphylococcus aureus inhibitors) suggests:
- Substituent Optimization :
- Cyclopropyl Group : Enhances membrane permeability due to lipophilicity.
- Cyanogroup : Polarizes the pyridine ring, improving hydrogen bonding with enzyme active sites (e.g., MsrA and NorA pumps) .
- Structure-Activity Relationship (SAR) Studies :
- Replace cyclopropyl with bulkier groups (e.g., tert-butyl) to test steric effects.
- Modify ester groups to amides for protease resistance .
Experimental Design :
- Enzyme Assays : Measure IC values against MsrA/NorA using fluorescence-based ATPase activity assays.
- Resistance Reversal Assays : Test synergy with antibiotics (e.g., erythromycin) in bacterial cultures .
Q. What strategies resolve contradictions in reported biological effects of diethyl pyridinedicarboxylates, such as hepatotoxicity versus therapeutic potential?
Methodological Answer: Contradictions arise from:
- Dose-Dependent Effects : Long-term exposure to analogs (e.g., DDC) induces Mallory-Denk bodies in hepatocytes, while short-term use inhibits ferrochelatase .
- Epigenetic Variability : Methylation patterns (e.g., IL-12A gene) differ across cell types, affecting toxicity profiles .
Resolution Strategies :
- Dose-Response Curves : Establish therapeutic windows using in vitro hepatocyte models.
- Omics Profiling : RNA-seq to identify toxicity-associated pathways.
- Comparative Studies : Test analogs with varying substituents (e.g., cyano vs. methyl) to isolate toxicophores .
Q. How can researchers optimize storage conditions to maintain the stability of diethyl pyridinedicarboxylate derivatives in long-term studies?
Methodological Answer: Stability data from analogs suggest:
- Temperature : Store at –20°C in airtight containers to prevent ester hydrolysis .
- Solubility : Prepare stock solutions in anhydrous DMSO or ethanol (solubility ~0.125 mg/mL in aqueous-organic mixtures) .
- Light Sensitivity : Protect from UV exposure to avoid photodegradation (λmax 233–350 nm in related compounds) .
Validation Methods :
- Stability-Indicating HPLC : Monitor degradation products over time.
- Mass Spectrometry : Confirm molecular integrity after storage .
Q. What advanced techniques elucidate the role of diethyl pyridinedicarboxylates in modulating epigenetic markers like DNA methylation?
Methodological Answer: Studies on DDC (a structural analog) show reduced IL-12A methylation in murine livers. Key approaches include:
- Bisulfite Sequencing : Map methylation changes at CpG islands.
- ChIP-seq : Assess histone modifications near target genes.
- CRISPR/Cas9 : Knock out DNA methyltransferases (DNMTs) to validate compound specificity .
Experimental Workflow :
Treat cell lines with the compound (0.1–10 µM).
Extract genomic DNA/RNA for methylation and transcriptome analysis.
Corrogate with pharmacological inhibitors (e.g., 5-azacytidine) .
Properties
IUPAC Name |
diethyl 3-cyano-6-cyclopropylpyridine-2,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-3-20-14(18)11-7-10(8-16)13(15(19)21-4-2)17-12(11)9-5-6-9/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFILACIZRZVYTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)C(=O)OCC)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401189265 | |
Record name | 2,5-Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401189265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-74-0 | |
Record name | 2,5-Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401189265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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